molecular formula C12H10ClNO B6496845 4-[(2-chlorophenoxy)methyl]pyridine CAS No. 1457803-10-9

4-[(2-chlorophenoxy)methyl]pyridine

Cat. No. B6496845
CAS RN: 1457803-10-9
M. Wt: 219.66 g/mol
InChI Key: ACHNNICRYOUAGC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(2-chlorophenoxy)methyl]pyridine” would depend on its specific structure. Pyridines are generally polar and can participate in hydrogen bonding .

Scientific Research Applications

4-[(2-chlorophenoxy)methyl]pyridine has been used in a variety of scientific research applications, including as a catalyst for the synthesis of pharmaceuticals, as an inhibitor of enzymes involved in the biosynthesis of polysaccharides, and as a reagent for the synthesis of polymers. This compound has also been used in the synthesis of organic compounds such as dyes, polymers, and other materials.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2-chlorophenoxy)methyl]pyridine in laboratory experiments include its low cost, its water solubility, and its versatility in a variety of applications. However, this compound can be toxic if not handled properly, and it can be difficult to separate from its isomer, 4-chloro-2-methylpyridine. Additionally, this compound can be difficult to store, as it is sensitive to light and moisture.

Future Directions

The future of 4-[(2-chlorophenoxy)methyl]pyridine research is promising, as it has a variety of potential applications. Possible future directions for this compound research include further investigation into its effects on bacteria and cancer cells, as well as into its potential use as a catalyst for the synthesis of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential therapeutic applications. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

4-[(2-chlorophenoxy)methyl]pyridine can be synthesized by the reaction of 2-chlorophenol with pyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and its isomer, 4-chloro-2-methylpyridine. The two compounds can be separated by column chromatography or other separation techniques.

properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHNNICRYOUAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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